Hmbop

Description

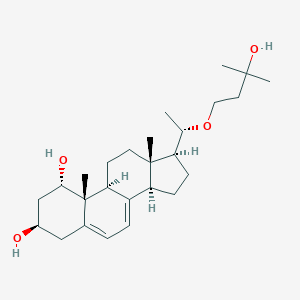

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnadienes - Pregnadienediols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

142785-61-3 |

|---|---|

Molecular Formula |

C26H42O4 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

(1S,3R,9S,10R,13S,14R,17S)-17-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |

InChI |

InChI=1S/C26H42O4/c1-16(30-13-12-24(2,3)29)20-8-9-21-19-7-6-17-14-18(27)15-23(28)26(17,5)22(19)10-11-25(20,21)4/h6-7,16,18,20-23,27-29H,8-15H2,1-5H3/t16-,18+,20+,21-,22-,23-,25+,26-/m0/s1 |

InChI Key |

DUZLDPYKMSNPLT-SVCKCIGASA-N |

SMILES |

CC(C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C)OCCC(C)(C)O |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C)OCCC(C)(C)O |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C)OCCC(C)(C)O |

Synonyms |

20(S)-(3-hydroxy-3-methylbutyloxy)pregna-5,7-diene-1 alpha,3 beta-diol 20-(3-hydroxy-3-methylbutyloxy)-(2 beta-(3)H)pregna-5,7-diene-1,3-diol 20-(3-hydroxy-3-methylbutyloxy)pregna-5,7-diene-1,3-diol HMBOP |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Oseltamivir: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir (marketed as Tamiflu®) is a cornerstone of antiviral therapy for influenza, representing a triumph of rational drug design and synthetic chemistry. As a potent and selective neuraminidase inhibitor, it effectively halts the propagation of both influenza A and B viruses. This guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of oseltamivir. It details the pivotal synthetic pathway from the natural product (-)-shikimic acid, presents key biological activity data, and furnishes detailed experimental protocols for its synthesis and enzymatic analysis, serving as a critical resource for professionals in antiviral research and development.

Discovery and Development

Oseltamivir was discovered by scientists at Gilead Sciences in the 1990s through a targeted, structure-based drug design program.[1][2] The goal was to develop an orally bioavailable inhibitor of the influenza neuraminidase enzyme, a critical protein for viral replication. The initial lead compound, oseltamivir carboxylate, showed high potency but poor oral bioavailability. To overcome this, the ethyl ester prodrug, oseltamivir (GS-4104), was developed.[1] This modification allows for efficient absorption in the gut, after which it is rapidly converted by hepatic esterases into the active carboxylate form.[3]

In 1996, Gilead Sciences licensed the patents to Hoffmann-La Roche, which then led the global development and marketing of the drug under the trade name Tamiflu.[3][4] It received its first FDA approval in the United States in 1999 for the treatment of influenza.[3]

Mechanism of Action

The influenza virus life cycle culminates in the budding of new virions from the surface of an infected host cell. These new particles, however, remain tethered to the cell surface via the interaction between viral hemagglutinin (HA) protein and sialic acid residues on the host cell membrane. The viral neuraminidase (NA) enzyme is essential for the release of these progeny virions, as it cleaves these terminal sialic acid residues, allowing the virus to spread and infect other cells.[5][6][7]

Oseltamivir carboxylate, the active metabolite of oseltamivir, is a transition-state analogue of sialic acid. It competitively inhibits the neuraminidase enzyme, preventing it from cleaving the sialic acid tether.[8] This action traps the newly formed virions on the surface of the infected cell, preventing their release and halting the spread of the infection within the respiratory tract.[6]

Figure 1. Mechanism of Oseltamivir in inhibiting influenza virus release.

Chemical Synthesis

The initial and still dominant commercial synthesis of oseltamivir begins with (-)-shikimic acid, a natural product extracted from Chinese star anise (Illicium verum). While numerous alternative routes have been developed, the pathway from shikimic acid remains a benchmark. A highly efficient, 8-step synthesis with a 47% overall yield was reported by Shi et al. and serves as a prime example of this approach.

Figure 2. Logical workflow of Oseltamivir synthesis from (-)-shikimic acid.

Biological Activity Data

Oseltamivir exhibits potent inhibitory activity against a wide range of influenza A and B virus strains. The potency is typically measured as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity in vitro.

| Virus Strain/Subtype | Oseltamivir Carboxylate IC50 (nM) [Mean] | Reference(s) |

| Influenza A | ||

| A/H1N1 | 0.92 - 1.34 | |

| A/H3N2 | 0.32 - 0.67 | |

| Influenza B | ||

| (Various Lineages) | 13.0 |

Note: IC50 values can vary based on the specific viral isolate and the assay methodology used. The values presented are representative ranges from published studies.

Experimental Protocols

Synthesis of Oseltamivir Phosphate from (-)-Shikimic Acid

This protocol is based on the 8-step synthesis reported by Shi et al. (J. Org. Chem. 2009, 74, 3970-3973).

Step 1: Esterification of (-)-Shikimic Acid (-)-Shikimic acid is converted to its ethyl ester, ethyl shikimate, using ethanol and a suitable acid catalyst (e.g., thionyl chloride) in high yield according to known procedures.

Step 2: Trimesylation of Ethyl Shikimate

-

Dissolve ethyl shikimate (1.0 eq) in ethyl acetate.

-

Add triethylamine (5.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture in an ice bath.

-

Add methanesulfonyl chloride (4.5 eq) dropwise.

-

Stir the reaction mixture until completion (monitor by TLC).

-

Perform an aqueous workup and crystallize the product to yield the trimesylate intermediate.

Step 3: Regioselective Azidation

-

Dissolve the trimesylate intermediate (1.0 eq) in a mixture of acetone and water (e.g., 5:1 ratio).

-

Add sodium azide (NaN3) (4.0 eq).

-

Stir the reaction at 0 °C for approximately 4 hours.

-

Extract the product, the azido-dimesylate, with an organic solvent and purify.

Step 4: Intramolecular Aziridination

-

Dissolve the azido-dimesylate (1.0 eq) in a suitable solvent like toluene.

-

Add triphenylphosphine (PPH3) and heat the mixture under reflux.

-

Upon completion, cool the reaction and purify the resulting aziridine intermediate, often by crystallization.

Step 5: Aziridine Ring Opening

-

Dissolve the aziridine intermediate (1.0 eq) in 3-pentanol.

-

Add a Lewis acid catalyst (e.g., boron trifluoride etherate, BF3·OEt2) at room temperature.

-

Stir until the reaction is complete.

-

Neutralize the reaction, remove the excess 3-pentanol under reduced pressure, and purify the resulting amino alcohol product.

Step 6: Acetylation

-

Dissolve the amino alcohol (1.0 eq) in a solvent such as dichloromethane.

-

Add acetic anhydride and a base (e.g., triethylamine).

-

Stir at room temperature until N-acetylation is complete.

-

Wash the reaction mixture and purify the N-acetylated product.

Step 7: Stereoselective Azide Substitution

-

Dissolve the N-acetylated intermediate (1.0 eq) in a solvent mixture (e.g., acetone/water).

-

Add sodium azide (NaN3) and stir at a controlled temperature to replace the remaining mesylate group.

-

Purify the resulting azide product.

Step 8: Reduction and Salt Formation

-

Dissolve the azide product from Step 7 in ethanol.

-

Add a hydrogenation catalyst (e.g., Lindlar's catalyst).

-

Hydrogenate the mixture under a hydrogen atmosphere to reduce the azide to the primary amine, yielding oseltamivir free base.

-

Filter the catalyst and add phosphoric acid to the filtrate to precipitate oseltamivir phosphate.

-

Collect the solid by filtration and dry to obtain the final product.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is a standard method for determining the IC50 of neuraminidase inhibitors. It uses the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Figure 3. Experimental workflow for the MUNANA-based neuraminidase inhibition assay.

Materials:

-

Oseltamivir carboxylate (active form)

-

Influenza virus stock (e.g., A/H1N1)

-

MUNANA substrate

-

Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader

Protocol:

-

Compound Preparation: Prepare serial dilutions of oseltamivir carboxylate in assay buffer. The final concentrations in the assay should typically range from low picomolar to high nanomolar.

-

Plate Setup: Dispense 50 µL of each inhibitor dilution into the wells of a black 96-well plate. Include control wells containing only assay buffer (for 0% inhibition) and wells for a no-virus background control.

-

Virus Addition: Dilute the influenza virus stock in assay buffer to a pre-determined concentration that yields a robust signal. Add 50 µL of the diluted virus to each well (except the no-virus control wells, which receive 50 µL of buffer).

-

Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes to allow the inhibitor to bind to the viral neuraminidase.

-

Enzymatic Reaction: Add 50 µL of the 300 µM MUNANA substrate solution to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stopping the Reaction: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction and enhance the fluorescent signal.

-

Fluorescence Reading: Measure the fluorescence in a microplate reader with excitation set to ~355 nm and emission set to ~460 nm.

-

Data Analysis: Subtract the background fluorescence (no-virus control) from all readings. Calculate the percentage of neuraminidase inhibition for each oseltamivir concentration relative to the virus-only control (0% inhibition). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 6. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Rapamycin's Role in Cellular Signaling

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides an in-depth technical overview of Rapamycin, a macrolide compound renowned for its specific inhibition of the mechanistic Target of Rapamycin (mTOR) signaling pathway. We detail its mechanism of action, the core components of the mTOR pathway, quantitative data on its efficacy, and a comprehensive experimental protocol for assessing its activity. This guide is intended to serve as a foundational resource for professionals engaged in cellular biology research and therapeutic development.

Introduction to Rapamycin and mTOR

Rapamycin (also known as Sirolimus) is a natural macrolide first isolated from the bacterium Streptomyces hygroscopicus.[1] Initially characterized for its antifungal properties, it was later identified as a potent immunosuppressant and antiproliferative agent.[1] The profound biological effects of Rapamycin stem from its highly specific interaction with the serine/threonine kinase known as the mechanistic Target of Rapamycin (mTOR).[2]

The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from nutrients, growth factors, and cellular energy status.[3][4] It functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] Due to its critical role in cellular homeostasis, dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a key target for therapeutic intervention.[3]

Mechanism of Action

Rapamycin's inhibitory action is not direct but is mediated through a "gain-of-function" mechanism. The molecule is membrane-permeable and, once inside the cell, binds with high affinity to the immunophilin FK506-binding protein 12 (FKBP12).[2][5] This binding event induces a conformational change in FKBP12, creating a new composite surface.

The resulting Rapamycin-FKBP12 complex then specifically interacts with the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase.[1][4] This ternary complex formation allosterically inhibits the activity of mTORC1.[1][5] It acts by sterically hindering substrate access to the mTOR active site and can also interfere with the integrity and assembly of the mTORC1 complex.[1][3] Notably, mTORC2 is largely insensitive to acute treatment with Rapamycin because its structure, which includes the proteins Rictor and mSIN1, prevents the Rapamycin-FKBP12 complex from binding to the FRB domain.[3]

The mTOR Signaling Pathway

The mTOR kinase is the catalytic core of two distinct complexes, mTORC1 and mTORC2, which have different upstream regulators and downstream targets.

-

mTOR Complex 1 (mTORC1): Composed of mTOR, Raptor (Regulatory-associated protein of mTOR), and mLST8.[4] mTORC1 is sensitive to Rapamycin.[4] It integrates signals from growth factors (via the PI3K/Akt pathway) and nutrients (like amino acids) to control protein synthesis and cell growth.[4] Key downstream targets include S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which are critical regulators of mRNA translation.[6]

-

mTOR Complex 2 (mTORC2): Composed of mTOR, Rictor (Rapamycin-insensitive companion of mTOR), mSIN1, and mLST8. mTORC2 is generally considered insensitive to acute Rapamycin treatment.[3] It is activated by growth factors and primarily regulates cell survival and cytoskeleton organization, partly by phosphorylating and activating Akt.[3]

The diagram below illustrates the canonical mTORC1 signaling pathway and the specific point of inhibition by the Rapamycin-FKBP12 complex.

Quantitative Analysis of Rapamycin's Effects

The potency of Rapamycin varies across different cell types and experimental conditions. Its inhibitory concentration (IC50) is a key metric for evaluating its efficacy. Below is a summary of reported IC50 values for Rapamycin in several cell lines, demonstrating its potent antiproliferative and target-inhibitory effects.

| Cell Line | Assay Type | Measured Effect | IC50 Value | Reference |

| HEK293 | Kinase Assay | Inhibition of mTOR activity | ~0.1 nM | [7] |

| T98G (Glioblastoma) | Cell Viability | Inhibition of cell viability | 2 nM | [7] |

| MCF-7 (Breast Cancer) | Cell Growth | Inhibition of cell growth | 20 nM | [8] |

| U87-MG (Glioblastoma) | Cell Viability | Inhibition of cell viability | 1 µM | [7] |

| Various Cancer Lines | S6K1 Phosphorylation | Inhibition of p-S6K1 (Thr389) | <1 nM to ~100 nM | [8] |

Key Experimental Protocol: Western Blot Analysis of mTORC1 Signaling

A standard method to quantify the effect of Rapamycin is to measure the phosphorylation status of mTORC1 downstream targets, such as S6K1, via Western blotting. A decrease in phosphorylated S6K1 (p-S6K1) relative to total S6K1 indicates successful inhibition of the mTORC1 pathway.[6][9]

Detailed Methodology

-

Cell Culture and Treatment:

-

Seed the desired cell line (e.g., HEK293, MCF-7) in 6-well plates and grow to 70-80% confluency.[10]

-

Starve cells of serum for 16-24 hours to reduce basal mTOR activity.[7]

-

Pre-treat cells with varying concentrations of Rapamycin (e.g., 0.1 nM to 100 nM) or a vehicle control (DMSO) for 1-2 hours.[11]

-

Stimulate the mTOR pathway by adding serum or growth factors (e.g., EGF, insulin) for 30 minutes.[12]

-

-

Protein Extraction (Lysis):

-

Aspirate the media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[10]

-

Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[13]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]

-

Incubate on ice for 30 minutes, vortexing periodically.[10]

-

Centrifuge the lysate at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.[6]

-

Transfer the supernatant (total protein) to a new tube.[10]

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a standard assay (e.g., BCA or Bradford assay).[10]

-

Normalize all samples to the same concentration by adding lysis buffer.

-

-

Sample Preparation and SDS-PAGE:

-

Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[10]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.[10]

-

Run the gel via electrophoresis until the dye front reaches the bottom.[10]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[13]

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-S6K1 (Thr389) or anti-total S6K1) overnight at 4°C with gentle agitation.[12]

-

Wash the membrane three times with TBS-T for 5-10 minutes each.[12]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again three times with TBS-T.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[13]

-

Visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software. The ratio of p-S6K1 to total S6K1 (or a loading control like β-actin) is calculated to determine the extent of mTORC1 inhibition.[6]

-

References

- 1. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Large FK506-Binding Proteins Shape the Pharmacology of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The p70S6K/PI3K/MAPK feedback loop releases the inhibition effect of high-dose rapamycin on rat mesangial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

The Structural Biology of Osimertinib and Its Target, the Epidermal Growth Factor Receptor (EGFR)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations in its kinase domain, is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[3][4] First and second-generation EGFR tyrosine kinase inhibitors (TKIs) provided significant clinical benefit to patients with activating EGFR mutations (e.g., exon 19 deletions and L858R).[4] However, the efficacy of these inhibitors is often limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][4]

Osimertinib (formerly AZD9291) is a third-generation, irreversible EGFR-TKI designed specifically to overcome T790M-mediated resistance while also targeting the initial sensitizing mutations and sparing wild-type (WT) EGFR.[5] This guide provides a comprehensive overview of the structural biology of Osimertinib and its interaction with EGFR, with a focus on the T790M mutant.

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as an ATP-competitive inhibitor.[6] Its mechanism of action is centered on the formation of a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain.[7] This irreversible binding effectively blocks the kinase activity of EGFR, thereby inhibiting the downstream signaling pathways that promote tumor cell survival and proliferation.[6] One of the key pathways affected is the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. Additionally, Osimertinib inhibits the RAS/RAF/MEK/ERK pathway, another critical signaling cascade involved in cell division and differentiation.

The T790M mutation confers resistance to earlier-generation TKIs by increasing the affinity of the kinase for ATP, allowing it to outcompete the reversible inhibitors.[5] Osimertinib's irreversible binding mechanism circumvents this issue, enabling potent inhibition of the T790M mutant. Furthermore, its chemical structure allows for high selectivity for mutant EGFR over WT EGFR, which is thought to contribute to its favorable safety profile by reducing on-target toxicities in healthy cells.[4][8]

Quantitative Data: Inhibitory Potency and Binding Affinity

The efficacy and selectivity of Osimertinib have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against clinically relevant EGFR mutations.

| EGFR Mutation Status | Cell Line | Assay Type | Osimertinib IC50 (nM) | Reference |

| Exon 19 deletion | PC-9 | Cell Viability | 13 | [9] |

| Exon 19 deletion / T790M | PC-9ER | Cell Viability | 13 | [9] |

| L858R / T790M | H1975 | Cell Viability | 5 | [9] |

| Wild-Type | A431 | Cell Viability | 150.3 | [10] |

| Exon 19 deletion | LoVo | Cellular Phosphorylation | 12.92 | [6] |

| L858R / T790M | LoVo | Cellular Phosphorylation | 11.44 | [6] |

| Wild-Type | LoVo | Cellular Phosphorylation | 493.8 | [6] |

Structural Insights from X-ray Crystallography

The three-dimensional structures of Osimertinib in complex with various forms of the EGFR kinase domain have provided critical insights into its mechanism of action and selectivity. Several key structures have been deposited in the Protein Data Bank (PDB).

| PDB ID | EGFR Mutant | Resolution (Å) | Key Insights |

| 6JXT | Wild-Type | Not specified in provided context | Reveals binding mode to WT EGFR, showing the N-methylindole rotated away from the gatekeeper T790.[7] |

| 6JX0 | T790M | Not specified in provided context | Shows a "flipped" conformation of the N-methylindole with the benzene ring in van der Waals contact with the T790M methionine.[7] |

| 6Z4B | T790M/V948R | 2.50 | Demonstrates the simultaneous binding of Osimertinib and an allosteric inhibitor (EAI045).[11] |

| 4ZAU | Wild-Type | 2.80 | Early structure revealing the binding mode of Osimertinib (AZD9291) to the kinase domain of WT EGFR.[8] |

The crystal structures reveal that Osimertinib binds in the ATP-binding pocket, forming the crucial covalent bond with Cys797. The pyrimidine core forms hydrogen bonds with the hinge region residue Met793. The conformation of the N-methylindole group appears to be a key determinant of selectivity, adopting different orientations when binding to WT EGFR versus the T790M mutant, which allows for favorable interactions with the methionine residue at position 790 in the mutant.[7]

Experimental Protocols

X-ray Crystallography of EGFR Kinase Domain with Osimertinib

This protocol outlines the key steps for determining the crystal structure of the EGFR-Osimertinib complex.

a. Protein Expression and Purification [10]

-

Construct Design: The human EGFR kinase domain (residues 696-1022) with the desired mutations (e.g., L858R/T790M) is cloned into a suitable expression vector, such as pFastBac with an N-terminal His-tag.

-

Expression: The recombinant protein is expressed in an appropriate system, commonly the Bac-to-Bac baculovirus expression system using Sf9 insect cells.

-

Lysis: Cells are harvested and lysed in a buffer containing protease inhibitors.

-

Affinity Chromatography: The lysate is cleared, and the supernatant is loaded onto a Ni-NTA affinity column to capture the His-tagged protein.

-

Purification: The protein is eluted using an imidazole gradient. The His-tag is then cleaved, and the protein is further purified by size-exclusion chromatography to ensure homogeneity.

b. Crystallization [10]

-

Complex Formation: The purified EGFR kinase domain is incubated with a 3- to 5-fold molar excess of Osimertinib at 4°C to ensure complete covalent bond formation.

-

Crystallization Screening: The protein-inhibitor complex is concentrated (e.g., to 10 mg/mL) and subjected to high-throughput screening using the hanging-drop vapor diffusion method against various crystallization screens.

-

Data Collection: Crystals are cryo-protected, and X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known EGFR kinase domain structure as a search model. The inhibitor is then manually built into the electron density map, and the entire structure is refined.

In Vitro Kinase Assay (e.g., ADP-Glo™)

This assay measures the kinase activity of EGFR and is used to determine the IC50 value of inhibitors.[2][12]

a. Principle The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.

b. Protocol

-

Reaction Setup: In a 384-well plate, combine the EGFR T790M enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT). Add Osimertinib in a serial dilution.

-

Kinase Reaction: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent, which contains the enzymes to convert ADP to ATP and the luciferase to generate light.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[13][14]

a. Principle ITC measures the heat released or absorbed when a ligand (Osimertinib) is titrated into a solution containing the protein (EGFR kinase domain). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

b. Protocol

-

Sample Preparation: Dialyze the purified EGFR kinase domain and dissolve Osimertinib in the same buffer to minimize heats of dilution. The protein concentration in the sample cell is typically in the range of 10-50 µM, and the inhibitor concentration in the syringe is 10-20 fold higher.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.

-

Titration: Perform a series of small injections of the Osimertinib solution into the protein solution in the sample cell, allowing the system to reach equilibrium after each injection.

-

Data Analysis: Integrate the heat pulses from each injection and subtract the heat of dilution (from a control titration of inhibitor into buffer). Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to obtain the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[15][16][17]

a. Principle SPR detects changes in the refractive index at the surface of a sensor chip. A ligand (e.g., EGFR kinase domain) is immobilized on the chip, and an analyte (Osimertinib) is flowed over the surface. The binding of the analyte to the ligand causes a change in mass at the surface, which is detected as a change in the SPR signal.

b. Protocol

-

Ligand Immobilization: Immobilize the purified EGFR kinase domain onto a suitable sensor chip.

-

Analyte Binding: Inject a series of concentrations of Osimertinib over the sensor surface and monitor the binding in real-time (association phase).

-

Dissociation: Flow buffer over the chip to monitor the dissociation of the compound (dissociation phase).

-

Regeneration: If necessary, inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

EGFR Signaling Pathway and Inhibition by Osimertinib

Caption: EGFR signaling cascade and the inhibitory action of Osimertinib.

Experimental Workflow for X-ray Crystallography

Caption: Workflow for determining the crystal structure of the EGFR-Osimertinib complex.

Logic of Osimertinib Selectivity

Caption: Logical relationship explaining Osimertinib's selectivity and efficacy.

References

- 1. Osimertinib in patients with advanced epidermal growth factor receptor T790M mutation-positive non-small cell lung cancer: rationale, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding mode of the breakthrough inhibitor AZD9291 to epidermal growth factor receptor revealed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. rcsb.org [rcsb.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

literature review on the therapeutic potential of [Your Compound]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin, a hydrophobic polyphenol derived from the rhizome of Curcuma longa, has garnered significant scientific interest due to its pleiotropic pharmacological activities.[1][2] Extensive preclinical and clinical studies have highlighted its potential as a therapeutic agent against a spectrum of chronic diseases, largely attributed to its anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4] This review synthesizes the current understanding of curcumin's molecular mechanisms, focusing on its modulation of key signaling pathways. We present quantitative data from notable studies in tabular format for comparative analysis, detail common experimental protocols, and provide visualizations of core pathways and workflows to facilitate a deeper understanding of its therapeutic promise.

Introduction

Curcumin (diferuloylmethane) is the principal active curcuminoid found in turmeric.[3] Historically used in traditional medicine, modern research has begun to elucidate the molecular basis for its wide-ranging therapeutic effects.[3] Curcumin is known to interact with numerous molecular targets, influencing a variety of signaling pathways involved in cell proliferation, inflammation, apoptosis, and angiogenesis.[2][5][6] Despite its demonstrated efficacy in preclinical models, clinical application has been hampered by challenges such as poor bioavailability due to rapid metabolism and systemic elimination.[2] Current research efforts are focused on overcoming these limitations through innovative formulations and delivery systems.[7]

Molecular Mechanisms and Signaling Pathways

Curcumin's therapeutic effects are underpinned by its ability to modulate multiple, interconnected signaling pathways. Its anti-inflammatory and antioxidant activities are particularly well-documented.

Anti-inflammatory Pathways

A primary mechanism of curcumin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][8][9] NF-κB is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][10] Curcumin can inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, and by directly inhibiting the IκB kinase (IKK) complex.[8][11]

Furthermore, curcumin modulates other significant inflammatory pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK): It can suppress the phosphorylation of ERK, JNK, and p38 MAP kinases.[5][12]

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT): This pathway, crucial for cytokine signaling, is also regulated by curcumin.[5][9]

-

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): Curcumin has been shown to upregulate PPAR-γ, which has inherent anti-inflammatory effects.[13]

Antioxidant Pathways

Curcumin exerts antioxidant effects through several mechanisms.[1] It can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) due to its chemical structure, specifically its phenolic hydroxyl groups.[14][15]

Indirectly, curcumin enhances the body's endogenous antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or activators like curcumin promote Nrf2's dissociation from Keap1 and its translocation to the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[10]

Quantitative Data from Preclinical and Clinical Studies

The therapeutic efficacy of curcumin has been quantified in numerous studies. Below are summary tables from representative preclinical and clinical research.

Table 1: In Vitro Cytotoxicity of Curcumin in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Assay Method | Reference |

| MDA-MB-231 | Human Breast Cancer | 40 ± 1.03 | MTT Assay | [16] |

| SCC-29B | Oral Cancer | 11.27 | MTT Assay | [17] |

| HCT-116 | Colorectal Cancer | ~30% of formulation | MTT Assay | [18] |

| MCF7 | Human Breast Cancer | ~20-30 µM | LDH Assay | [19] |

| SKNMC | Neuroblastoma | ~20-30 µM | LDH Assay | [19] |

Table 2: Summary of Selected Human Clinical Trials

| Condition | Dosage | Duration | Key Outcomes | Reference |

| Colorectal Cancer | 3.6 g/day | 7 days | Pharmacologically active levels detected in colorectal tissue. | [2] |

| Pancreatic Cancer | 8 g/day | - | Safe and well-tolerated in combination with gemcitabine. | [2] |

| Osteoarthritis | Varied | >4 weeks | Significant pain relief, improved function, equivalent to some NSAIDs. | [20][21] |

| Metabolic Syndrome | ~1 g/day | 8 weeks | Significant decrease in pro-inflammatory cytokines and LDL-C. | [4] |

| Ulcerative Colitis | 2 g/day | 6 months | Effective as adjunctive therapy for maintaining remission. | [22] |

Note: Bioavailability of curcumin formulations varies significantly, affecting clinical outcomes.

Experimental Protocols

Reproducibility is paramount in scientific research. This section details a standard protocol for assessing the in vitro anticancer activity of curcumin.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Prepare various concentrations of curcumin (e.g., from a stock solution in DMSO). Remove the old medium from the wells and add 100 µL of medium containing the test concentrations of curcumin. Include untreated cells as a control. Incubate for 24-48 hours.[17]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Shake the plate gently and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of curcumin that inhibits 50% of cell growth) can be determined by plotting cell viability against curcumin concentration.

References

- 1. Antioxidant Pathways and Chemical Mechanism of Curcumin | Scientific.Net [scientific.net]

- 2. Therapeutic Roles of Curcumin: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on the Therapeutic Potential of Curcuma longa Linn. in Relation to its Major Active Constituent Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Curcumin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Research progress on the mechanism of curcumin anti-oxidative stress based on signaling pathway [frontiersin.org]

- 12. scispace.com [scispace.com]

- 13. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Curcumin’s Antioxidant Activity [doctorsformulas.com]

- 16. botanyjournals.com [botanyjournals.com]

- 17. mdpi.com [mdpi.com]

- 18. In silico evaluation, characterization, and in vitro anticancer activity of curcumin–nimbin loaded nanoformulation in HCT-116 cell lines [biotechnologia-journal.org]

- 19. brieflands.com [brieflands.com]

- 20. mdpi.com [mdpi.com]

- 21. nmi.health [nmi.health]

- 22. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Effects of Vorinostat on Gene Expression in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor.[1][2] It represents a significant class of epigenetic drugs that modulate gene expression without altering the DNA sequence itself.[3] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[3] By inhibiting HDACs, vorinostat causes an accumulation of acetylated histones, which relaxes chromatin and activates the transcription of various genes.[3][4] This mechanism is particularly relevant in oncology, as aberrant HDAC activity is common in many cancers, including hematological malignancies.

This technical guide provides a comprehensive overview of the molecular effects of vorinostat on gene expression in leukemia cells. It details the compound's mechanism of action, provides standardized experimental protocols for assessing its effects, summarizes key quantitative data, and illustrates the signaling pathways involved. Vorinostat has demonstrated preclinical activity against various leukemia cell lines, where it induces growth arrest, differentiation, and apoptosis.[1][5] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL) and is under investigation for other malignancies, including acute myeloid leukemia (AML).[1][6]

Core Mechanism of Action

Vorinostat's primary mechanism of action is the inhibition of class I and II histone deacetylases.[1][7] It binds to the zinc ion in the catalytic site of the HDAC enzyme, blocking its deacetylase activity.[2][7] This leads to the hyperacetylation of both histone and non-histone proteins.[4]

-

Histone Acetylation: The accumulation of acetyl groups on lysine residues of histone tails neutralizes their positive charge, weakening the interaction between histones and DNA. This results in a more open chromatin structure (euchromatin), making gene promoters more accessible to transcription factors and leading to the expression of previously silenced genes.[3][4] This includes the re-expression of critical tumor suppressor genes.[3]

-

Non-Histone Protein Acetylation: Vorinostat also affects the acetylation status of numerous non-histone proteins, including transcription factors like p53, which are crucial for regulating cellular processes such as the cell cycle, apoptosis, and differentiation.[3][4][7]

Experimental Protocols

To assess the impact of vorinostat on gene expression in leukemia cells, a standardized workflow involving cell culture, RNA sequencing, and bioinformatic analysis is essential.

Experimental Workflow Diagram

Detailed Methodologies

3.2.1 Cell Culture and Vorinostat Treatment

-

Cell Lines: Use human leukemia cell lines such as OCI-AML3 or HL-60.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Seed cells at a density of 0.5 x 10^6 cells/mL in T-25 flasks.

-

Treatment: Prepare a stock solution of vorinostat in DMSO. Treat cells with a final concentration of 1 µM vorinostat.[8] Use an equivalent volume of DMSO for the vehicle control group.

-

Incubation: Incubate the treated and control cells for 24 hours.[8]

3.2.2 RNA Extraction and Quality Control

-

Harvesting: Centrifuge cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with PBS.

-

Lysis: Lyse the cells using a suitable buffer (e.g., Buffer RLT from Qiagen RNeasy Kit).

-

Extraction: Extract total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol, including an on-column DNase digestion step.

-

Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop).

-

Integrity Check: Assess RNA integrity using an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8.0 are suitable for sequencing.

3.2.3 RNA-Sequencing and Data Analysis

-

Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

-

Sequencing: Sequence the libraries on an Illumina NovaSeq platform to generate 50 bp paired-end reads.

-

Data Analysis:

-

Quality Control: Use FastQC to check the quality of raw sequencing reads.

-

Alignment: Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression: Perform differential gene expression analysis using DESeq2 or edgeR in R. Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > |1| are considered significantly differentially expressed.[8]

-

Quantitative Data on Gene Expression Changes

Treatment of leukemia cells with vorinostat leads to significant changes in the transcriptome. In the OCI-AML-2 cell line, treatment with 1µM vorinostat for 4 hours resulted in 6,847 up-regulated and 1,925 down-regulated genes.[9] A similar study in OCI-AML3 cells treated for 24 hours identified 204 up-regulated and 142 down-regulated genes with a fold change greater than two.[8] The functional analysis of these genes reveals an enrichment in pathways related to cell cycle control, apoptosis, and cellular differentiation.[9][10]

Table 1: Top 5 Up-Regulated Genes in OCI-AML3 Cells Treated with Vorinostat [8]

| Gene Symbol | Gene Name | Fold Change (Array) | Fold Change (RQ-PCR) | Function |

| GDF15 | Growth Differentiation Factor 15 | 13.9 | 24.5 | Stress response, apoptosis |

| TRIB1 | Tribbles Pseudokinase 1 | 12.3 | 20.1 | Cell differentiation, proliferation |

| DUSP1 | Dual Specificity Phosphatase 1 | 9.7 | 15.8 | MAPK signaling regulation |

| CEBPE | CCAAT/Enhancer Binding Protein Epsilon | 8.5 | 12.3 | Myeloid differentiation |

| KLF4 | Kruppel Like Factor 4 | 7.9 | 11.7 | Cell cycle arrest, differentiation |

Table 2: Top 5 Down-Regulated Genes in OCI-AML3 Cells Treated with Vorinostat [8]

| Gene Symbol | Gene Name | Fold Change (Array) | Fold Change (RQ-PCR) | Function |

| HIST1H2BK | Histone Cluster 1 H2B, K | -15.4 | -25.6 | Chromatin structure |

| HIST1H4H | Histone Cluster 1 H4, H | -12.1 | -20.3 | Chromatin structure |

| MYC | MYC Proto-Oncogene | -3.8 | -5.2 | Cell proliferation, oncogene |

| E2F1 | E2F Transcription Factor 1 | -3.5 | -4.9 | Cell cycle progression |

| CCNA2 | Cyclin A2 | -3.1 | -4.5 | G1/S and G2/M transition |

Signaling Pathways Modulated by Vorinostat

Vorinostat influences multiple signaling pathways that are critical for the survival and proliferation of leukemia cells. Its primary effect is to induce cell cycle arrest and apoptosis.[1][11][12]

Key affected pathways include:

-

Cell Cycle Regulation: Vorinostat induces cell cycle arrest, often at the G1 or G2/M checkpoint.[4][12] This is achieved by up-regulating cyclin-dependent kinase inhibitors like p21 (CDKN1A) and down-regulating key cell cycle drivers such as cyclins and E2F1.[1][5]

-

Apoptosis Induction: The drug activates both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[13] This involves the modulation of Bcl-2 family proteins and the activation of caspases.[13]

-

DNA Damage Response: Vorinostat has been shown to induce DNA double-strand breaks and oxidative DNA damage in AML cells, which contributes to its apoptotic effect.[12][14]

-

p53 Pathway: In cells with wild-type p53, vorinostat can lead to the acetylation and stabilization of the p53 protein, enhancing its tumor-suppressive functions, including the induction of p21.[7]

Conclusion

Vorinostat effectively alters the gene expression landscape in leukemia cells by inhibiting histone deacetylases. This epigenetic modulation reactivates silenced tumor suppressor genes and represses oncogenic pathways, leading to therapeutically desirable outcomes such as cell cycle arrest, apoptosis, and myeloid differentiation.[1][5] The comprehensive analysis of its effects through high-throughput methods like RNA-sequencing provides crucial insights for its clinical application, both as a monotherapy and in combination with other anti-cancer agents to overcome drug resistance.[15][16] The detailed protocols and data presented in this guide offer a robust framework for researchers to investigate the molecular impact of vorinostat and similar epigenetic modulators in the context of leukemia and other malignancies.

References

- 1. mdpi.com [mdpi.com]

- 2. Vorinostat - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Vorinostat? [synapse.patsnap.com]

- 4. Histone deacetylase inhibitors for leukemia treatment: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vorinostat induces apoptosis and differentiation in myeloid malignancies: genetic and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]

- 7. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. oncotarget.com [oncotarget.com]

- 11. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vorinostat Induces Reactive Oxygen Species and DNA Damage in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vorinostat synergistically potentiates MK-0457 lethality in chronic myelogenous leukemia cells sensitive and resistant to imatinib mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ashpublications.org [ashpublications.org]

- 16. oncotarget.com [oncotarget.com]

initial biochemical characterization of [Your Compound]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the initial biochemical characterization of a novel kinase inhibitor, designated Compound X. The primary objective of this guide is to outline a systematic series of in vitro biochemical and cell-based assays to determine the compound's potency, selectivity, mechanism of action, and effect on cellular viability. Detailed experimental protocols, data presentation tables, and visualizations of workflows and signaling pathways are included to facilitate understanding and replication. This guide is intended for researchers, scientists, and professionals involved in the early stages of drug discovery and development.

Introduction

The initial stages of drug discovery heavily rely on the thorough biochemical and cellular characterization of "hit" compounds identified through screening campaigns.[1][2] This process is critical for validating the initial findings, understanding the compound's interaction with its target, and making informed decisions about its potential for further development.[1][3] A well-designed initial characterization cascade provides essential data on potency, selectivity, and mechanism of action, which are fundamental properties of any potential therapeutic agent.[4]

This guide focuses on Compound X, a hypothetical small molecule inhibitor targeting a key protein kinase, "Kinase Y," which is implicated in a cancer-related signaling pathway. The following sections will detail the experimental procedures to elucidate the biochemical profile of Compound X.

Biochemical Assays

Biochemical assays are fundamental in early drug discovery to directly measure the interaction between a compound and its purified target protein in a controlled, cell-free environment.[2][3] These assays are crucial for determining inhibitory potency (e.g., IC50) and understanding the mechanism of inhibition.[3][5]

Kinase Inhibition Assay

Objective: To determine the concentration at which Compound X inhibits 50% of the activity of its target, Kinase Y (IC50 value).

Principle: The assay measures the catalytic activity of Kinase Y, which involves the transfer of a phosphate group from ATP to a specific substrate.[6] The inhibitory effect of Compound X is quantified by measuring the reduction in product formation or substrate consumption in its presence.[7] Radiometric assays are often considered the gold standard for their direct and robust measurement of enzyme activity.[6]

Data Presentation:

| Compound | Target | IC50 (nM)[5] |

| Compound X | Kinase Y | 50 |

| Staurosporine (Control) | Kinase Y | 5 |

| Table 1: Inhibitory potency of Compound X against Kinase Y. |

Experimental Protocol:

A detailed protocol for an enzyme inhibition assay is as follows:

-

Prepare Solutions: Create a suitable buffer at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, substrate, ATP, and varying concentrations of the inhibitor.[8]

-

Enzyme Dilution: Dilute the enzyme to a concentration that allows for easy measurement of its activity.[8]

-

Pre-incubation with Inhibitor: Mix the enzyme with different concentrations of Compound X and allow them to incubate for a set period.[8]

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate and ATP mixture.[8]

-

Monitor Reaction: Measure the reaction rate, often by quantifying the amount of phosphorylated substrate over time using a method like radiometric detection or fluorescence.[7][8]

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.[8]

Kinome Selectivity Profiling

Objective: To assess the selectivity of Compound X by screening it against a broad panel of protein kinases.

Principle: Kinome profiling provides a comprehensive overview of a compound's interaction with the entire set of protein kinases in the human genome (the kinome).[9] This is crucial for identifying potential off-target effects that could lead to toxicity or undesirable side effects.[6] Advanced techniques often utilize mass spectrometry or phosphorylation-specific enrichment to map kinase activity.[9]

Data Presentation:

| Kinase Family | Kinase Target | % Inhibition at 1 µM Compound X |

| TK | Kinase Y | 95% |

| TK | Kinase Z | 15% |

| CMGC | CDK2 | 5% |

| AGC | PKA | 2% |

| Table 2: Selectivity profile of Compound X across different kinase families. |

Experimental Protocol:

Kinome profiling is typically performed as a service by specialized companies.[6][10] The general workflow involves:

-

Incubating Compound X at a fixed concentration (e.g., 1 µM) with a large panel of purified kinases.[6]

-

Measuring the activity of each kinase in the presence of the compound.[9]

-

Calculating the percentage of inhibition for each kinase relative to a control without the compound.[6][10]

Cell-Based Assays

Cell-based assays are essential for evaluating a compound's activity in a more physiologically relevant context.[1][3] They provide insights into factors like cell permeability, target engagement within the cell, and overall effects on cell health.[3]

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of Compound X on the viability and proliferation of cancer cells that rely on the Kinase Y signaling pathway.

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11] Metabolically active cells contain enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution.[11][12]

Data Presentation:

| Cell Line | Compound | GI50 (µM) |

| Cancer Line A (Kinase Y dependent) | Compound X | 0.5 |

| Normal Line B (Control) | Compound X | > 50 |

| Table 3: Growth inhibition (GI50) of Compound X in cancer and normal cell lines. |

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with a range of concentrations of Compound X and incubate for a desired period (e.g., 72 hours).[14]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[13]

-

Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[11][12]

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

Objective: To confirm that Compound X directly binds to and stabilizes Kinase Y within intact cells.

Principle: CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization.[15] The binding of a compound to its target protein increases the protein's stability, leading to a higher melting temperature.[15][16] By heating cell lysates or intact cells to various temperatures, the amount of soluble (non-denatured) target protein remaining can be quantified, providing a direct measure of target engagement.[15][16]

Data Presentation:

| Treatment | Melting Temperature (Tm) of Kinase Y (°C) |

| Vehicle (DMSO) | 48.5 |

| Compound X (10 µM) | 55.2 |

| Table 4: Thermal stabilization of Kinase Y by Compound X in cells. |

Experimental Protocol:

-

Cell Treatment: Incubate intact cells with either Compound X or a vehicle control.[16][17]

-

Heating: Heat aliquots of the treated cells to a range of different temperatures.[16]

-

Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[16]

-

Protein Quantification: Quantify the amount of soluble Kinase Y in each sample using a method like Western blotting or ELISA.[18]

-

Data Analysis: Plot the amount of soluble protein against the temperature to generate melting curves and determine the melting temperature (Tm) for each condition.[18]

Target Modulation Assay (Western Blot)

Objective: To verify that Compound X inhibits the Kinase Y signaling pathway in cells by measuring the phosphorylation status of a downstream substrate.

Principle: Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[19][20] It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (in this case, both the total and phosphorylated forms of a known Kinase Y substrate).[19][20] A decrease in the phosphorylated form of the substrate upon treatment with Compound X would indicate target inhibition.

Data Presentation: A representative Western blot image would be presented, showing a dose-dependent decrease in the band corresponding to the phosphorylated substrate in cells treated with Compound X, while the total substrate levels remain unchanged.

Experimental Protocol:

-

Cell Treatment and Lysis: Treat cells with varying concentrations of Compound X, then lyse the cells to extract total proteins.[21]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[20]

-

SDS-PAGE: Separate the protein lysates by size on a polyacrylamide gel.[20][21]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[20][21]

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the total and phosphorylated forms of the substrate.[19][21] Following this, incubate with a secondary antibody conjugated to a detection enzyme or fluorophore.[22]

-

Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.[19][23]

Visualizations

Experimental Workflow

Caption: Workflow for the initial biochemical characterization of Compound X.

Hypothetical Signaling Pathway

References

- 1. Assay Development: Best Practices in Drug Discovery | Technology Networks [technologynetworks.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. resources.biomol.com [resources.biomol.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. superchemistryclasses.com [superchemistryclasses.com]

- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 10. pharmaron.com [pharmaron.com]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. assaygenie.com [assaygenie.com]

- 21. benchchem.com [benchchem.com]

- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TR [thermofisher.com]

- 23. ptglab.com [ptglab.com]

A Technical Guide to the In Vivo Pharmacokinetics of Exemplar

This document provides an in-depth technical overview of the core principles and methodologies for evaluating the in vivo pharmacokinetics of a novel compound, designated "Exemplar." It is intended for researchers, scientists, and professionals involved in the drug development process.

Introduction

Pharmacokinetics (PK) is a fundamental discipline in pharmacology, dedicated to determining the fate of a substance administered to a living organism. It encompasses the study of the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.[1] Understanding these processes is critical in early drug discovery and preclinical development, as the pharmacokinetic profile of a compound directly influences its efficacy, safety, and dosing regimen.[2][3]

This guide outlines a standard preclinical in vivo study designed to characterize the pharmacokinetic profile of Exemplar following intravenous and oral administration in a rodent model. It provides detailed experimental protocols, presents key pharmacokinetic data in a structured format, and visualizes the experimental workflow and the compound's physiological disposition.

Experimental Protocols

The following methodologies describe a typical pharmacokinetic study in rats, designed to provide essential parameters such as clearance, volume of distribution, exposure, and oral bioavailability.[2][4]

2.1 Test System & Husbandry

-

Species: Rat

-

Strain: Sprague Dawley

-

Sex: Male

-

Age: 8-10 weeks

-

Body Weight: 250-300g

-

Acclimation: Animals are acclimated for a minimum of 5 days prior to the study.

-

Housing: Animals are housed in environmentally controlled rooms (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

2.2 Dosing Formulation

-

Intravenous (IV) Formulation: Exemplar is dissolved in a vehicle of 20% Solutol HS 15 in saline to a final concentration of 1 mg/mL. The formulation is filtered through a 0.22 µm syringe filter before administration.

-

Oral (PO) Formulation: Exemplar is suspended in a vehicle of 0.5% methylcellulose with 0.1% Tween 80 in purified water to a final concentration of 2 mg/mL. The suspension is prepared fresh on the day of dosing and kept under constant agitation.

2.3 Study Design The study utilizes a parallel-group design with two arms:

-

Group 1 (IV): A single bolus dose of 1 mg/kg is administered via the lateral tail vein (n=4 rats).

-

Group 2 (PO): A single dose of 10 mg/kg is administered by oral gavage (n=4 rats).

-

Fasting: Animals in the oral group are fasted for 4 hours prior to dosing.

2.4 Sample Collection

-

Blood Sampling: Serial blood samples (~150 µL) are collected from each animal via a jugular vein cannula.[5]

-

Time Points (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Time Points (PO): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Sample Processing: Blood samples are collected into tubes containing K2EDTA anticoagulant, mixed gently, and centrifuged at 4°C (2000 x g for 10 minutes) to separate plasma. Plasma samples are stored at -80°C until analysis.

2.5 Bioanalytical Method

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6]

-

Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard. After centrifugation, the supernatant is diluted and injected into the LC-MS/MS system.

-

Quantification: The concentration of Exemplar in plasma is determined by comparing its peak area ratio to the internal standard against a standard curve prepared in blank plasma. The lower limit of quantification (LLOQ) is established at 1 ng/mL.

2.6 Pharmacokinetic Data Analysis

-

Method: Non-compartmental analysis (NCA) is performed using Phoenix™ WinNonlin® software.

-

Parameters: The analysis yields key PK parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (T½), clearance (CL), volume of distribution at steady state (Vss), and absolute oral bioavailability (F%).[7]

Data Presentation: Pharmacokinetic Parameters

The quantitative pharmacokinetic parameters for Exemplar following intravenous and oral administration are summarized in the table below. All values are presented as mean ± standard deviation (SD).

| Parameter | Units | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax | ng/mL | 255 ± 35 | 450 ± 98 |

| Tmax | h | 0.083 | 1.0 ± 0.5 |

| AUC₀-t | ng·h/mL | 380 ± 52 | 1950 ± 310 |

| AUC₀-inf | ng·h/mL | 395 ± 58 | 2010 ± 345 |

| T½ | h | 3.5 ± 0.8 | 4.1 ± 0.9 |

| CL | mL/min/kg | 42.1 ± 6.1 | - |

| Vss | L/kg | 11.2 ± 2.5 | - |

| F% | % | - | 51 ± 8 |

Visualization of Processes

Diagrams created using Graphviz provide a clear visual representation of the experimental and physiological pathways.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Master In Vivo Testing: A Step-by-Step Guide for Clinical Research [bioaccessla.com]

- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 5. currentseparations.com [currentseparations.com]

- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Bioavailability - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: [Your Compound] in Cell Culture Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Materials and Reagents

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Cancer cell line of interest (e.g., A375 melanoma, HT-29 colon cancer)

-

96-well and 6-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Cell lysis buffer

-

Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-Actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Protein assay reagent (e.g., BCA kit)

Experimental Protocols

Preparation of [Your Compound] Stock Solution

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage.

Assessment of Cytotoxicity using MTT Assay

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation

-

Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and incubate for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100 µL of cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against p-ERK1/2 and total ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Data Presentation

The following tables represent example data obtained from the described experiments.

| Concentration (µM) | A375 Cell Viability (%) | HT-29 Cell Viability (%) |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |

| 0.01 | 98 ± 4.5 | 95 ± 5.1 |

| 0.1 | 85 ± 6.1 | 88 ± 4.9 |

| 1 | 52 ± 3.8 | 65 ± 5.5 |

| 10 | 15 ± 2.5 | 25 ± 3.2 |

| 100 | 5 ± 1.9 | 10 ± 2.1 |

| IC50 (µM) | 0.95 | 2.3 |

| Treatment | p-ERK / Total ERK (Relative Density) |

| Vehicle | 1.00 |

| [Your Compound] (0.1 µM) | 0.65 |

| [Your Compound] (1 µM) | 0.15 |

| [Your Compound] (10 µM) | 0.02 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low cell viability in vehicle control | Cell seeding density is too low or too high; Contamination. | Optimize cell seeding density; Check for contamination. |

| High variability between replicates | Inconsistent cell seeding or pipetting errors. | Ensure uniform cell suspension and careful pipetting. |

| No inhibition of p-ERK | [Your Compound] is inactive; Incorrect concentration used. | Verify the activity of the compound; Prepare fresh dilutions. |

| Weak signal in Western Blot | Insufficient protein loading; Low antibody concentration. | Increase protein amount; Optimize antibody dilution. |

Application Notes & Protocols: Solubilizing [Your Compound] for In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the systematic solubilization of chemical compounds for use in a variety of in vitro experiments, ensuring data accuracy, reproducibility, and reliability.

Introduction

The reliability of in vitro assay results is fundamentally dependent on the successful solubilization of the test compound. Many promising chemical entities are hydrophobic, presenting a significant challenge for biological assays conducted in aqueous media. Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and misleading experimental outcomes such as underestimated potency or false negatives.[1][2]

The Solubilization Strategy: A Step-Wise Approach

A hierarchical strategy should be employed to find the simplest and most inert solubilization method possible. The goal is to achieve the desired concentration without interfering with the assay system. Introducing foreign substances like organic solvents or excipients can alter the cellular environment and may affect the experimental outcome.[3]

A visual workflow for selecting an appropriate solubilization strategy is presented below.

Caption: A decision workflow for selecting a compound solubilization strategy.

Experimental Protocols

Protocol 1: Initial Solubility Assessment

Materials:

-

Solvents: Sterile deionized water, Phosphate-Buffered Saline (PBS, pH 7.4), Dimethyl sulfoxide (DMSO, cell culture grade), Ethanol (EtOH, 200 proof)

-

Vortex mixer

-

Microcentrifuge tubes

Methodology:

-

Add a precise volume of the first solvent (e.g., 100 µL of water) to achieve a high target concentration (e.g., 10 mg/mL).

-

Vortex the tube vigorously for 1-2 minutes.

-

Visually inspect for undissolved particles. If the solution is not clear, it can be gently warmed (e.g., to 37°C) or sonicated briefly to aid dissolution.[4]

-

If the compound dissolves completely, record the concentration. If not, add an additional volume of solvent in a stepwise manner, vortexing after each addition, until the compound is fully dissolved. Record the final concentration.

-

Repeat steps 2-5 for PBS, DMSO, and Ethanol.

-

Summarize the findings.

Data Presentation: